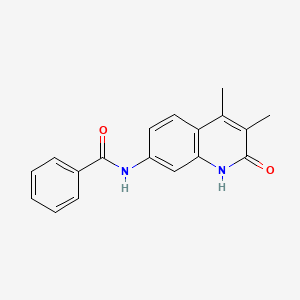

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide” were not found, benzamides, a class of compounds to which it belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The dynamic structure of benzamide, a related compound, is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring . This information could provide valuable insights into the structure of “this compound”.Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation . They can also react with methyl sulfides under transition metal-free conditions .Scientific Research Applications

Synthesis and Characterization

- Nickel Complexes for Ethylene Oligomerization : Nickel complexes derived from N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide and its derivatives have been synthesized and characterized, showing high activity in ethylene oligomerization. These complexes offer insights into the influence of ligands on catalytic performance (Wang, Shen, & Sun, 2009).

Chemical Reactions and Mechanisms

- Remote Sulfonylation : A method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, highlighting an environmentally friendly approach to generating sulfonylated products. This method emphasizes the use of sodium sulfinates as sulfide sources and produces derivatives with potential biological applications (Xia et al., 2016).

- Oxidation of Benzyl Alcohols : The oxidation of benzyl alcohols by quinolinium dichromate in the presence of acid has been studied, providing a basis for understanding the mechanism and kinetics of such reactions. This research contributes to the broader field of organic synthesis and reaction optimization (Dey & Mahanti, 1990).

Molecular Interactions and Analysis

- Hirshfeld Surface Analysis : The study of co-crystals of hydroquinone with various compounds, including N,N-dimethylacetamide, showcases the use of Hirshfeld surface analysis for understanding intermolecular interactions. This technique is crucial for analyzing crystal packing and the role of weak interactions in molecular crystals (Clausen et al., 2010).

Biological Applications

- Antimicrobial and Antitubercular Activities : Carboxamide derivatives of 2-quinolones, including N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide, have shown promising antimicrobial and antitubercular activities. These studies highlight the potential of quinoline derivatives in developing new therapeutic agents (Kumar, Fernandes, & Kumar, 2014).

Safety and Hazards

Properties

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-12(2)17(21)20-16-10-14(8-9-15(11)16)19-18(22)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCBYJDKFFZKJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)